molecular formula C18H15FN4O B5541505 3-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide

3-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide

Cat. No. B5541505
M. Wt: 322.3 g/mol
InChI Key: MCFAABYIYDBDGH-UHFFFAOYSA-N
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Description

"3-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide" is a compound with potential relevance in various chemical and biological contexts. The scientific interest in such compounds primarily stems from their structural and functional versatility, which allows them to interact with different biological targets, potentially leading to various pharmacological effects. This report will focus on the synthesis, molecular structure, chemical reactions and properties, and physical and chemical properties of this compound, excluding its applications in drug use, dosages, and related side effects.

Synthesis Analysis

The synthesis of compounds similar to "3-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide" often involves multi-step chemical reactions starting from basic aromatic or heteroaromatic compounds. These processes may include nitration, halogenation, Suzuki coupling, and amidation steps. The specific synthetic route can vary based on the desired functional groups and the starting materials available. For example, the synthesis of imidazo[1,2-b]pyridazines, which share some structural similarities, involves reactions from the relevant unsubstituted imidazo[1,2-b]pyridazines and N-(hydroxymethyl)benzamides, indicating a possible approach for constructing similar benzamide derivatives (Barlin et al., 1994).

Scientific Research Applications

Synthesis and Biological Activities

  • Anti-Influenza Activity : A study described a novel synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity. Among the synthesized compounds, eight demonstrated significant antiviral activities against the H5N1 strain, highlighting the potential of such structures in developing antiviral drugs (Hebishy et al., 2020).

  • Antitumor Properties : Fluorinated benzothiazoles, structurally related to 3-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide, have been synthesized and shown potent cytotoxic activities in vitro against certain human breast cancer cell lines, underscoring the relevance of fluorinated compounds in cancer therapy (Hutchinson et al., 2001).

  • Antimicrobial Activity : Research on fluorobenzamides containing thiazole and thiazolidine showed promising antimicrobial analogs, with specific derivatives exhibiting significant activity against both bacterial and fungal strains. The presence of a fluorine atom in the benzoyl group was essential for enhancing this activity, indicating the importance of fluorination in antimicrobial compound design (Desai et al., 2013).

  • Serotonin Receptor Imaging in Alzheimer's : Fluorine-substituted benzamides have been utilized as molecular imaging probes for quantifying serotonin 1A receptor densities in the living brains of Alzheimer's disease patients, demonstrating the utility of such compounds in neuroimaging and the study of neuropsychiatric disorders (Kepe et al., 2006).

properties

IUPAC Name

3-fluoro-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O/c1-12-5-10-17(23-22-12)20-15-6-8-16(9-7-15)21-18(24)13-3-2-4-14(19)11-13/h2-11H,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFAABYIYDBDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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